molecular formula C13H24INO3 B14368530 Undecanoicacid, 11-[(2-iodoacetyl)amino]- CAS No. 91972-67-7

Undecanoicacid, 11-[(2-iodoacetyl)amino]-

Cat. No.: B14368530
CAS No.: 91972-67-7
M. Wt: 369.24 g/mol
InChI Key: NAJZBNTVVISHPD-UHFFFAOYSA-N
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Description

Undecanoicacid, 11-[(2-iodoacetyl)amino]- is a chemical compound with the molecular formula C13H24INO3. It is known for its unique structure, which includes an iodoacetyl group attached to an undecanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Undecanoicacid, 11-[(2-iodoacetyl)amino]- typically involves the reaction of undecanoic acid with iodoacetic acid in the presence of a coupling agent. The reaction conditions often include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Undecanoicacid, 11-[(2-iodoacetyl)amino]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Undecanoicacid, 11-[(2-iodoacetyl)amino]- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Undecanoicacid, 11-[(2-iodoacetyl)amino]- involves its interaction with specific molecular targets. The iodoacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This can result in the inhibition of enzyme activity or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Undecanoicacid, 11-[(2-iodoacetyl)amino]- is unique due to the presence of both the undecanoic acid backbone and the iodoacetyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

91972-67-7

Molecular Formula

C13H24INO3

Molecular Weight

369.24 g/mol

IUPAC Name

11-[(2-iodoacetyl)amino]undecanoic acid

InChI

InChI=1S/C13H24INO3/c14-11-12(16)15-10-8-6-4-2-1-3-5-7-9-13(17)18/h1-11H2,(H,15,16)(H,17,18)

InChI Key

NAJZBNTVVISHPD-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCNC(=O)CI)CCCCC(=O)O

Origin of Product

United States

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